[4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate
Overview
Description
[4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate: is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-enoate moiety and a 5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-bromophenyl acrylate with 5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindole under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as Ru/Al2O3, at elevated temperatures (e.g., 140°C) and controlled oxygen flow rates .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor, optimizing parameters such as catalyst loading, reaction temperature, and solvent choice to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group allows for various substitution reactions, including electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which [4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its biological activity. The pathways involved often include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness: [4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group with a prop-2-enoate moiety and a tetrahydroisoindole ring makes it versatile for various applications.
Properties
IUPAC Name |
[4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-3-16(20)23-13-7-5-12(6-8-13)19-17(21)14-9-4-11(2)10-15(14)18(19)22/h3-8,14-15H,1,9-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDOMDNGFJLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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